4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
Starting Materials: The piperazinone intermediate and a pyridinyl halide.
Reaction Conditions: This step is typically carried out under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
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Formation of the Morpholine Sulfonyl Intermediate
Starting Materials: Morpholine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
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Benzoylation
Starting Materials: The morpholine sulfonyl intermediate and benzoyl chloride.
Reaction Conditions: This step is performed in the presence of a base such as pyridine to facilitate the acylation reaction.
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Formation of the Piperazinone Core
Starting Materials: The benzoylated morpholine sulfonyl intermediate and a piperazine derivative.
Reaction Conditions: This step involves heating the reactants in a solvent like ethanol or acetonitrile.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine sulfonyl group can form hydrogen bonds, while the benzoyl and pyridinyl groups can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-2-yl)piperazin-2-one: Similar structure but with a different position of the pyridinyl group.
4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-4-yl)piperazin-2-one: Another positional isomer with the pyridinyl group at the 4-position.
4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(quinolin-3-yl)piperazin-2-one: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one lies in its specific arrangement of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylbenzoyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-19-15-22(8-9-24(19)17-2-1-7-21-14-17)20(26)16-3-5-18(6-4-16)30(27,28)23-10-12-29-13-11-23/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPKYAJKBNGSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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